molecular formula C6H10N2 B6164753 1-ETHYL-4-METHYL-1H-PYRAZOLE CAS No. 138948-41-1

1-ETHYL-4-METHYL-1H-PYRAZOLE

Cat. No.: B6164753
CAS No.: 138948-41-1
M. Wt: 110.2
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Description

1-ETHYL-4-METHYL-1H-PYRAZOLE is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science. The molecular formula of this compound is C6H10N2.

Mechanism of Action

Target of Action

1-Ethyl-4-Methyl-1H-Pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be similar to those of other pyrazole derivatives, which include various enzymes and receptors involved in critical biological processes.

Mode of Action

It’s known that pyrazole derivatives interact with their targets, often by binding to active sites, thereby modulating the target’s function . For instance, some pyrazole derivatives act as inhibitors of specific enzymes, blocking their activity and leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities exhibited by pyrazole derivatives . These compounds can affect various pathways, leading to downstream effects such as the inhibition of cell growth or the induction of cell death in certain types of cells .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, some pyrazole derivatives have demonstrated antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on certain types of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Moreover, the choice of a synthetic route for producing this compound is often driven by economic aspects, and thus, the environmental profile is often handled as a secondary factor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ETHYL-4-METHYL-1H-PYRAZOLE can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of ethyl hydrazine with 4-methyl-3-penten-2-one under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, where terminal alkynes react with hydrazines in the presence of carbon monoxide and an aryl iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-4-METHYL-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-ETHYL-4-METHYL-1H-PYRAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

    1-METHYL-1H-PYRAZOLE: Similar structure but lacks the ethyl group at the nitrogen atom.

    1-ETHYL-3-METHYL-1H-PYRAZOLE: Similar structure but with the methyl group at a different position.

    1-PHENYL-1H-PYRAZOLE: Contains a phenyl group instead of an ethyl group.

Uniqueness: 1-ETHYL-4-METHYL-1H-PYRAZOLE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets .

Properties

CAS No.

138948-41-1

Molecular Formula

C6H10N2

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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